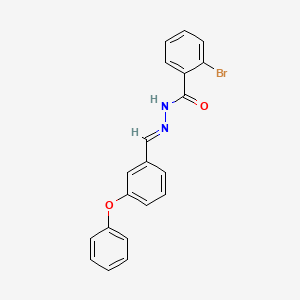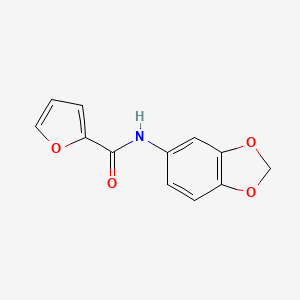![molecular formula C18H15NO4 B5504085 1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)
1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of spiro compounds related to 1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves environmentally benign pathways and innovative methods. Notably, spiro[indole-oxiranes] derivatives, which share structural similarities with the compound of interest, can be synthesized using phase transfer catalysts under ultrasound irradiation, achieving high yields (90-97%) and showcasing the use of green chemistry principles (Dandia, Singh, & Bhaskaran, 2011). Another approach for synthesizing related spiro compounds involves the reaction of isatin and 2-chloroethanol, highlighting a method that avoids traditional catalysts (Chen, Meng, Tang, & Hao, 2010).
Molecular Structure Analysis
The molecular structure of spiro compounds, including those related to the target molecule, has been elucidated using various analytical techniques. For instance, X-ray crystallography provided insights into the crystal structure of a similar spiro compound, contributing to a deeper understanding of its stereochemistry (Xue, 2005).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical reactions, including diastereoselective synthesis and reactions with hydrogen peroxide to form oxirane and pyrazole derivatives. These reactions demonstrate the compounds' versatility and potential for generating a variety of structurally diverse molecules (Dandia, Singh, & Bhaskaran, 2010).
Physical Properties Analysis
The physical properties of spiro compounds are influenced by their molecular structure. For example, the crystallographic analysis reveals details about their crystal systems, space groups, and molecular conformations, which are essential for understanding the material properties of these compounds (Sharma, Brahmachari, Kant, & Gupta, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of spiro compounds are closely related to their structure. Organocatalytic approaches have been developed for the synthesis of spirooxindole derivatives, showcasing high enantiopurity and structural diversity. This highlights the compound's significant potential in organic synthesis and medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthetic pathways to create spiro compounds, leveraging techniques such as phase transfer catalysis, ultrasound irradiation, and organocatalytic synthesis to achieve high yields and selectivity. For instance, Dandia, Singh, and Bhaskaran (2011) reported an environmentally benign pathway for the diastereoselective synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, demonstrating high yields and antimicrobial activity. Similarly, Chen et al. (2009) described an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, highlighting their importance in medicinal chemistry due to their biological activities (Dandia, Singh, & Bhaskaran, 2011; Chen et al., 2009).
Biological Activities
The biological activities of spiro compounds and their derivatives, including antimicrobial, antioxidant, and anticancer properties, have been a focal point of research. The lead compounds from the synthesis by Dandia et al. (2011) were tested for their antimicrobial activity and antioxidant properties, demonstrating the potential of spiro compounds in developing new therapeutics. Additionally, the study by Gobinath et al. (2020) on the synthesis of spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives revealed promising anticancer activity against the MCF-7 cancer cell line, showcasing the therapeutic potential of these compounds (Gobinath et al., 2020).
Materials Science Applications
Spiro compounds have also found applications in materials science, particularly in the development of photochromic materials and sensors. Pattaweepaiboon et al. (2020) synthesized a novel spirooxazine derivative for the colorimetric detection of Hg2+ and CH3Hg+, highlighting the utility of spiro compounds in environmental monitoring and sensor development (Pattaweepaiboon et al., 2020).
properties
IUPAC Name |
1'-phenacylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16(13-6-2-1-3-7-13)12-19-15-9-5-4-8-14(15)18(17(19)21)22-10-11-23-18/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOMPYYQQPCHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)


![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)



![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)
![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)


![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)